molecular formula C16H16ClN5OS B2739102 N-(3-chloro-2-methylphenyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-06-5

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2739102
M. Wt: 361.85
InChI Key: YBMLUIDPANIMNV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Pharmacological Properties

This compound, along with similar derivatives, demonstrates significant pharmacological activities. For instance, some derivatives have been highlighted for their anti-convulsive properties and potential in treating conditions such as epilepsy, agitation, and tension. The broad spectrum of activity includes anti-tumor effects against leukemia and the possibility of acting as prodrugs for more active metabolites in aqueous environments (R. Shelton, 1981; M. Stevens et al., 1984).

Synthesis and Chemical Behavior

The research also delves into the synthesis and unique reactions of structurally similar compounds. For example, unexpected reactions involving thiourea and specific rearrangements like ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) have been observed, leading to novel compound formations with confirmed structures through X-ray analysis (I. V. Ledenyova et al., 2018). Additionally, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives has been explored for in vivo diuretic activity, showcasing the compound's potential in medical applications (M. Yar, Zaheen Hasan Ansari, 2009).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, applications, or modifications to the compound.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c1-8-12(17)6-5-7-13(8)19-15(23)14-10(3)22(21-20-14)16-18-9(2)11(4)24-16/h5-7H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLUIDPANIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=NC(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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